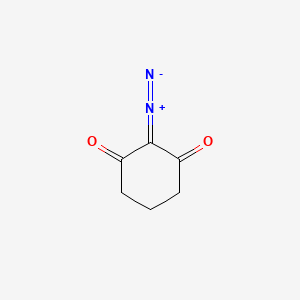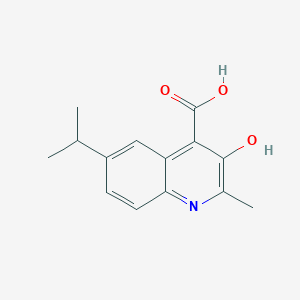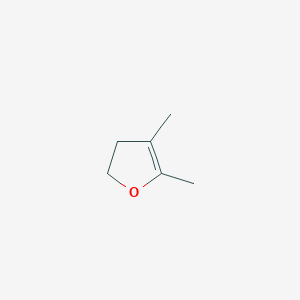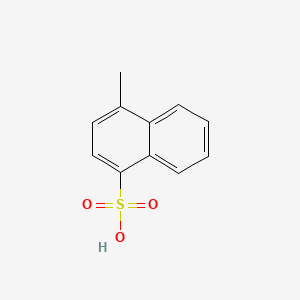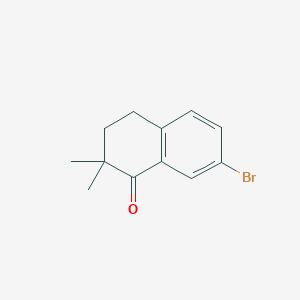
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
説明
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as BDNO, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant response. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to activate the Nrf2/ARE pathway, which can help to counteract the effects of oxidative stress.
実験室実験の利点と制限
One of the advantages of using 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ease of synthesis. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be synthesized using relatively simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one. One potential area of research is the development of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one-based compounds as potential anticancer agents. Another area of research is the exploration of the neuroprotective properties of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and its potential applications in various fields of research.
科学的研究の応用
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. In addition, 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been used as a building block in the synthesis of various organic compounds, such as chiral ligands and fluorescent dyes.
特性
IUPAC Name |
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-8-3-4-9(13)7-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNOYFWLZUXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




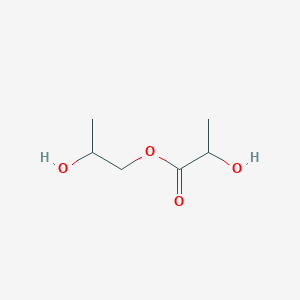
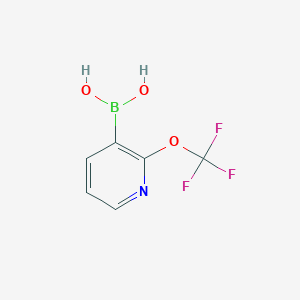
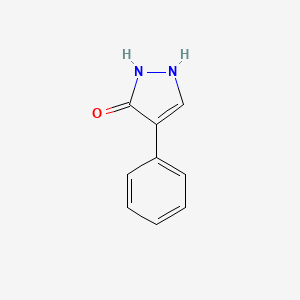

![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)
![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)
